
4-Methylbenzyl 4-(phenylsulfonyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfones are a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . They are known for their exceptional versatility and have been extensively exploited in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of similar compounds has been confirmed by elemental analysis, IR, 1H- and 13C-NMR spectral data .Chemical Reactions Analysis
Sulfones have been shown to participate in Pd-catalysed Suzuki–Miyaura type reactions, enabling catalytic C–C and C–X bond construction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For instance, the melting point of a similar compound, 4-Methylbenzyl alcohol, was found to be 103-107 °C .Wissenschaftliche Forschungsanwendungen
Regioselective Sulfonylation and N- to O-Sulfonyl Migration
A study by Matthias D. Mertens et al. (2013) explored the sulfonylation of quinazolin-4(3H)-ones and related compounds, revealing mechanisms of regioselective sulfonylation and unexpected N- to O-sulfonyl migration. This research underscores the synthetic versatility of sulfone-containing compounds, potentially applicable in designing molecules with specific functional properties for pharmaceuticals or materials science (Mertens et al., 2013).
Antibacterial Activity of Sulfone Derivatives
Li Shi et al. (2015) investigated sulfone derivatives containing 1,3,4-oxadiazole moieties for their antibacterial activities against rice bacterial leaf blight. The study demonstrates the potential of sulfone derivatives in agricultural applications, offering a new avenue for the development of crop protection agents (Shi et al., 2015).
Mechanofluorochromism of Sulfonyl-Substituted Compounds
Research by T. Nishida et al. (2016) on dibenzocyclooctatetraenes bearing phenylethynyl and phenylsulfonyl groups revealed dual emission and mechanofluorochromism, indicating the potential of sulfonyl-substituted compounds in the development of advanced fluorescent materials for sensing and imaging applications (Nishida et al., 2016).
Catalytic Decarboxylative Radical Sulfonylation
A study by Jiayan He et al. (2020) presented a decarboxylative radical sulfonylation method, highlighting the importance of sulfones in organic synthesis, particularly for constructing sulfone-containing molecules. This method could be beneficial for synthesizing structurally diverse molecules for drug development and material science (He et al., 2020).
Synthesis and Application of Stilbene Dyes
Research on the synthesis of stilbene dyes incorporating quinazolinone structures by H. Navadiya et al. (2008) demonstrates the application of such compounds in developing dyes with specific properties. This work suggests potential uses of 4-Methylbenzyl 4-(phenylsulfonyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone in the creation of new dyes for industrial applications (Navadiya et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-16-11-13-17(14-12-16)15-29(25,26)22-23-20-10-6-5-9-19(20)21(24-22)30(27,28)18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIGPSQMJDKDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989775.png)
![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)
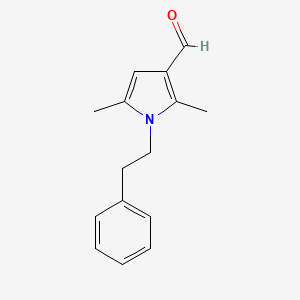
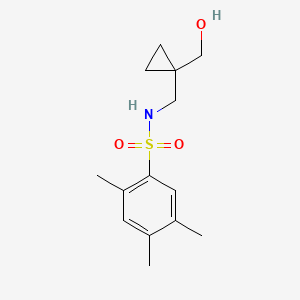
![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)
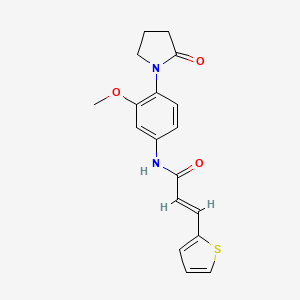
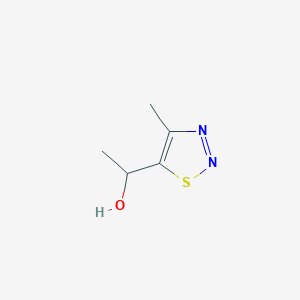
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/no-structure.png)

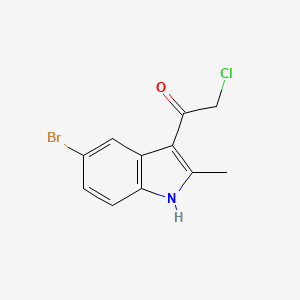
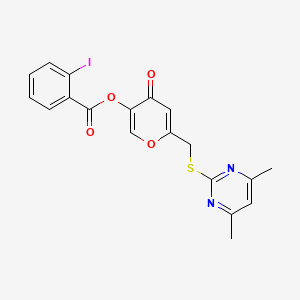
![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)

